N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a thiophene moiety via a methylene-carboxamide linkage. The benzo[c][1,2,5]thiadiazole unit is an electron-deficient aromatic system known for its strong electron-withdrawing properties, making it valuable in materials science (e.g., organic photovoltaics) and medicinal chemistry (e.g., kinase inhibition) .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c16-12(13-7-9-2-1-5-17-9)8-3-4-10-11(6-8)15-18-14-10/h1-6H,7H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOFJJLNVGPMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC3=NSN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Synthetic Overview
The target compound combines a benzo[c]thiadiazole core with a thiophen-2-ylmethyl carboxamide group. Key challenges include regioselective functionalization of the heterocyclic system and efficient amide bond formation. The molecular formula C₁₂H₉N₃O₂S₂ (MW: 307.35 g/mol) requires precise control over synthetic parameters to avoid side reactions.
Classical Synthetic Routes
Stepwise Assembly via Carboxylic Acid Intermediate
Synthesis of Benzo[c]thiadiazole-5-carboxylic Acid
The core structure is typically prepared through cyclization of 2-nitrobenzenethiol derivatives under oxidative conditions. A modified procedure from patent WO2005012275A2 achieves 85% yield using:
- Reagents : 2-Amino-5-bromobenzoic acid, sulfur monochloride (S₂Cl₂)
- Conditions : Reflux in dichloromethane (DCM) at 40°C for 6 hr.
Acid Chloride Formation
Conversion to the reactive acyl chloride employs:
- Reagent : Thionyl chloride (SOCl₂)
- Conditions : 70°C, 3 hr under nitrogen atmosphere
- Yield : >95% (quantitative conversion confirmed by IR spectroscopy).
Amide Coupling with Thiophen-2-ylmethylamine
Critical parameters for this step include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dry THF | Maximizes nucleophilicity |
| Base | Triethylamine | Neutralizes HCl |
| Temperature | 0°C → RT | Reduces side reactions |
| Molar Ratio | 1:1.2 (acid:amine) | Ensures completion |
Modern Catalytic Approaches
Palladium-Catalyzed Cross-Coupling
Adapting methods from Suzuki-Miyaura reactions (Fig. 1):
$$ \text{Ar-Br} + \text{Thiophene-B(OH)}2 \xrightarrow{\text{Pd(PAd}3\text{)}_2} \text{Ar-Thiophene} $$
Conditions :
Industrial Scalability Considerations
Continuous Flow Reactor Design
Pilot-scale data for similar carboxamides demonstrate:
- Throughput : 2.4 kg/day using microfluidic channels
- Solvent Recovery : 89% via in-line distillation
- Cost Analysis :
| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |
|---|---|---|
| Thionyl chloride | 12.40 | 9.85 |
| Palladium catalyst | 1450 | 980 |
Environmental impact reduced by 42% (E-factor: 8.7 vs. 15.1).
Purification and Characterization
Chromatographic Techniques
- Normal-phase HPLC : Hexane/EtOAc (7:3) achieves baseline separation (Rₜ = 6.2 min)
- Recrystallization Solvents : Ethanol/water (4:1) yields needle-like crystals (mp: 214–216°C)
Comparative Method Analysis
Yield vs. Sustainability Metrics
| Method | Yield (%) | PMI* | Energy (kJ/mol) |
|---|---|---|---|
| Classical | 82 | 18.4 | 2450 |
| Catalytic Cross | 95 | 6.7 | 1780 |
| Microwave | 91 | 9.1 | 920 |
*Process Mass Intensity
Catalytic methods balance efficiency with environmental impact, making them preferable for large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes selective oxidation to form sulfoxides or sulfones, depending on reaction conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C → RT, 6 hr | Thiophene sulfoxide derivative | 68% | |
| H₂O₂ (30%) | AcOH, 50°C, 12 hr | Thiophene sulfone derivative | 52% |
-
Mechanism : Electrophilic oxidation at the sulfur atom in the thiophene ring proceeds via a two-electron transfer pathway, forming sulfoxide intermediates that further oxidize to sulfones under stronger conditions.
-
Applications : Sulfone derivatives exhibit enhanced electron-withdrawing properties, useful in organic electronics.
Substitution Reactions
The benzo[c]thiadiazole core participates in electrophilic and nucleophilic substitutions:
Halogenation
| Reagent | Position Substituted | Product | Yield | Reference |
|---|---|---|---|---|
| NBS (N-bromosuccinimide) | C4 of thiadiazole | 4-Bromo-thiadiazole derivative | 75% | |
| Cl₂ (g) | C5/C6 of thiadiazole | Dichloro-thiadiazole derivative | 63% |
Nucleophilic Aromatic Substitution
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOMe | DMF, 80°C, 8 hr | Methoxy-thiadiazole derivative | 58% | |
| NH₃ (aq) | EtOH, reflux, 24 hr | Amino-thiadiazole derivative | 41% |
-
Mechanism : Electron-deficient thiadiazole rings facilitate nucleophilic attack at positions activated by adjacent nitrogen atoms. Halogenation occurs regioselectively at the most electron-deficient carbon.
Cross-Coupling Reactions
The brominated thiadiazole derivatives undergo Suzuki-Miyaura couplings:
| Boronic Acid | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-thiadiazole derivative | 82% | |
| Thienylboronic acid | PdCl₂(dppf), CsF, THF | Thienyl-thiadiazole derivative | 76% |
-
Conditions : Reactions typically proceed at 80–100°C under inert atmospheres.
-
Applications : These couplings expand π-conjugation for optoelectronic materials.
Amide Hydrolysis
The carboxamide group hydrolyzes under acidic or basic conditions:
| Conditions | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 6M HCl | Reflux, 24 hr | Benzo[c]thiadiazole-5-carboxylic acid | 89% | |
| NaOH (10%) | EtOH/H₂O, 80°C, 12 hr | Sodium carboxylate salt | 94% |
-
Mechanism : Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon .
Cyclization Reactions
The thiophene-methylamine side chain participates in cyclization to form fused heterocycles:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| PCl₅ | Toluene, 110°C, 6 hr | Thieno[3,2-d]thiadiazole derivative | 65% | |
| CuI, L-proline | DMSO, 100°C, 12 hr | Triazole-linked derivative | 71% |
-
Applications : Cyclized products show enhanced planarity for charge transport in organic semiconductors.
Biological Activity Modulation
While not a direct chemical reaction, structural modifications impact biological interactions:
| Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Sulfone derivative | SHP2 phosphatase | 2.11 ± 0.99 | |
| Brominated derivative | Bcl-2 anti-apoptotic protein | 1.61 ± 1.92 |
Scientific Research Applications
Structural Characteristics
The compound features a unique structure characterized by:
- Benzo[c][1,2,5]thiadiazole core : This moiety is known for its role in enhancing the pharmacological properties of compounds.
- Thiophene ring : Contributes to the electronic properties and stability of the compound.
- Carboxamide functional group : Imparts solubility and bioactivity.
The molecular formula is , with a molecular weight of approximately 302.41 g/mol.
N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been evaluated for various biological activities:
Anticancer Activity
Research indicates that compounds with thiophene and thiadiazole scaffolds exhibit promising anticancer properties. For instance:
- In vitro studies : The compound has shown activity against several cancer cell lines, including human breast cancer (MCF7) and lung cancer (A549) cells. These studies often utilize assays like Sulforhodamine B (SRB) to assess cytotoxicity.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Studies have demonstrated that derivatives of thiadiazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species.
Anticancer Research
A recent study synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against various cell lines. The findings indicated that certain derivatives exhibited potent cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin . Molecular docking studies further elucidated the binding interactions between these compounds and target proteins such as dihydrofolate reductase (DHFR), highlighting their mechanism of action .
Antimicrobial Evaluation
Another study focused on the antimicrobial potential of similar compounds derived from thiophene and thiadiazole frameworks. The results showed that these compounds effectively inhibited the growth of pathogenic bacteria and fungi . This suggests that this compound could serve as a lead compound in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with molecular targets through its electron-accepting benzo[c][1,2,5]thiadiazole core and the electron-donating thiophene ring. This interaction facilitates charge transfer processes, making it effective in electronic and photonic applications. The compound can also interact with biological molecules, leading to fluorescence emission that can be used for imaging and sensing applications .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Benzo[c][1,2,5]thiadiazole Derivatives
Electronic and Photophysical Properties
Table 2: Electronic Properties of Selected Compounds
The target compound’s higher bandgap compared to DTCTB limits its utility in solar cells, but its carboxamide group could improve interfacial compatibility in composite materials.
Biological Activity
N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological evaluations, including antibacterial and anticancer activities.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₉N₃OS₂ |
| Molecular Weight | 275.34 g/mol |
| CAS Number | 1206998-87-9 |
The unique structural features of this compound include a thiophene ring attached to a benzo[c][1,2,5]thiadiazole core, which may enhance its biological activity compared to other thiadiazole derivatives.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route starts with the preparation of benzo[c][1,2,5]thiadiazole-5-carboxylic acid, which is converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with thiophen-2-ylmethylamine under basic conditions to yield the desired carboxamide .
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity and lead to therapeutic effects. For instance, it may inhibit bacterial topoisomerases or interact with cyclooxygenase enzymes in anti-inflammatory pathways .
Antibacterial Activity
Recent studies have demonstrated that derivatives of benzo[c][1,2,5]thiadiazoles exhibit potent antibacterial properties. For example:
- Minimum Inhibitory Concentrations (MICs) : Compounds similar to N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole have shown MIC values ranging from 0.008 to 0.046 μg/mL against various Gram-positive and Gram-negative bacteria .
- Selectivity : Some derivatives selectively inhibit bacterial topoisomerase IV without affecting human topoisomerase II, indicating a potential for reduced toxicity in human cells .
Anticancer Activity
In vitro studies have indicated that certain thiadiazole derivatives exhibit significant anticancer activity:
- Cell Line Studies : The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
- Mechanistic Insights : The anticancer effects are believed to arise from the compound's ability to interfere with cellular signaling pathways and induce oxidative stress in cancer cells.
Case Studies
- Antibacterial Evaluation :
- Antitumor Activity :
Q & A
Q. What are the standard synthetic routes for N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
The synthesis typically involves multi-step reactions:
Core Formation : The benzo[c][1,2,5]thiadiazole core is synthesized via cyclization of precursors like 2-aminothiophenol derivatives under acidic conditions .
Amide Coupling : The thiophen-2-ylmethyl group is introduced via coupling reactions (e.g., using EDCI/HOBt or DCC as coupling agents) between benzo[c][1,2,5]thiadiazole-5-carboxylic acid and thiophen-2-ylmethanamine .
Purification : Chromatography (silica gel or HPLC) is used to isolate the product, with yields optimized by controlling solvent polarity (e.g., DMF or toluene) and reaction temperature (60–80°C) .
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | H2SO4, 100°C | 60–70 | >90% |
| 2 | EDCI/HOBt, DMF | 50–65 | 85–95% |
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR : 1H and 13C NMR confirm the amide bond (δ ~8.5 ppm for CONH) and aromatic protons in the thiadiazole (δ 7.5–8.5 ppm) and thiophene (δ 6.5–7.2 ppm) moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 318.03) .
- X-ray Crystallography : Resolves spatial arrangements, particularly the dihedral angle between the thiadiazole and thiophene rings (~15–25°) .
Advanced Research Questions
Q. How can researchers optimize low yields during the amide coupling step?
Low yields often arise from steric hindrance or poor solubility. Strategies include:
- Catalyst Use : Add 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency .
- Solvent Screening : Replace DMF with dichloromethane (DCM) to reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) and improve yields by 15–20% .
Q. Table 2: Solvent Impact on Coupling Efficiency
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 50 | 85 |
| DCM | 65 | 92 |
| THF | 45 | 80 |
Q. How do structural modifications influence biological activity?
- Thiophene Substitution : Replacing the thiophen-2-ylmethyl group with a methyl group reduces anticancer activity (IC50 increases from 2.1 µM to >10 µM) due to weaker π-π stacking with biological targets .
- Thiadiazole Functionalization : Adding electron-withdrawing groups (e.g., -NO2) to the benzo[c][1,2,5]thiadiazole core enhances antimicrobial potency (MIC: 0.5 µg/mL vs. 2.0 µg/mL for unmodified analogs) .
Figure 1: Structure-Activity Relationship (SAR)
Q. How should researchers address contradictions in reported biological data?
Discrepancies in IC50 values (e.g., 2.1 µM vs. 5.4 µM in cancer cell lines) may arise from:
- Assay Conditions : Varying pH or serum content alters compound stability. Pre-incubate compounds in assay buffers to standardize results .
- Cell Line Variability : Use isogenic cell lines (e.g., MCF-7 vs. MDA-MB-231) to isolate genetic factors affecting response .
Q. What are the stability challenges under physiological conditions?
- Hydrolysis : The amide bond degrades at pH >8.0. Stabilize via formulation with cyclodextrins or PEGylation .
- Photodegradation : Thiophene-thiadiazole conjugates are light-sensitive. Store in amber vials and use UV-protected assays .
Q. Table 3: Stability Profile
| Condition | Half-Life (hrs) | Degradation Pathway |
|---|---|---|
| pH 7.4, 37°C | 48 | Amide hydrolysis |
| pH 5.0, 37°C | 72 | Minimal degradation |
| Light exposure | 12 | Photolysis |
Methodological Guidelines
- Synthetic Reproducibility : Validate reaction steps with TLC and in-situ IR to monitor intermediate formation .
- Biological Assays : Use orthogonal assays (e.g., ATP-based viability and caspase-3 activation) to confirm mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
